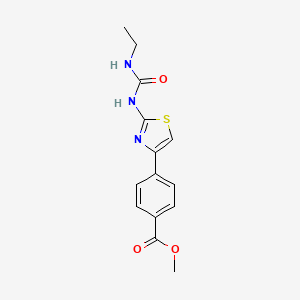
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is a chemical compound known for its antioxidant properties. It is structurally related to vitamin E and is often used in various scientific and industrial applications due to its ability to scavenge free radicals and protect against oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate typically involves the esterification of 6-hydroxy-2,7,8-trimethylchroman-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but involves larger reactors and more efficient purification techniques such as distillation and large-scale chromatography. The use of automated systems ensures consistency and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols under mild conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a standard for antioxidant capacity assays.
Biology: To study oxidative stress and its effects on cellular processes.
Medicine: Investigated for its potential in preventing oxidative damage in diseases such as cancer and cardiovascular disorders.
Industry: Used as an additive in food and cosmetics to enhance shelf life and stability.
Mechanism of Action
The antioxidant activity of methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound targets reactive oxygen species and other free radicals, preventing them from causing cellular damage. The chroman ring structure plays a crucial role in stabilizing the resulting radicals, making it an effective antioxidant .
Comparison with Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant activity.
Propyl gallate: Another antioxidant used in food preservation.
Uniqueness: methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is unique due to its specific structural modifications that enhance its solubility and stability compared to other antioxidants. Its methyl ester group provides better solubility in organic solvents, making it more versatile for various applications .
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-8-9(2)12-10(7-11(8)15)5-6-14(3,18-12)13(16)17-4/h7,15H,5-6H2,1-4H3 |
InChI Key |
KXLULCVNKAENJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8512912.png)
![Piperazine,1-[2,3'-bipyridin]-6'-yl-](/img/structure/B8512921.png)
![1-ethyl-5-methyl-1H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B8512928.png)




![2-Phenyl-1-[1-(phenylmethyl)-4-piperidinyl]ethanone](/img/structure/B8512966.png)



